molecular formula C16H12N4OS B2829188 Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1235334-34-5

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2829188
CAS No.: 1235334-34-5
M. Wt: 308.36
InChI Key: MHHRFLNXWVCRFV-UHFFFAOYSA-N
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Description

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H12N4OS and its molecular weight is 308.36. The purity is usually 95%.
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Scientific Research Applications

1. Anti-Cancer Activity

Indole-containing pyrazole analogs, including structures related to Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone, have demonstrated remarkable cytotoxic activities against various cancer types. These compounds have shown significant activity against leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines. Specifically, compounds like HD02, HD05, and HD12 were particularly effective against multiple NCI-based cell lines (Khalilullah et al., 2022).

2. Inhibition of Fructose-1,6-bisphosphatase

Substituted pyrazoles, pyrroles, indoles, and carbazoles, including molecules similar to this compound, have been identified as potential inhibitor leads of fructose-1,6-bisphosphatase (FBPase). These compounds displayed inhibition comparable to AMP, the natural inhibitor of murine FBPase, and are used in docking programs to interpret experiments (Rudnitskaya et al., 2009).

3. Antitumor Activity

New indole derivatives containing pyrazoles with potential antitumor activity have been developed. This includes the synthesis of compounds like (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones, which have been tested for tumor cell-growth inhibition, indicating potential antitumor applications (Farghaly, 2010).

4. Antidiabetic Activity

Novel substituted pyrazoles containing indole and thiazole motifs, similar to the queried compound, have been synthesized and evaluated for their antihyperglycemic activity. Compounds like 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromo phenyl) thiazole demonstrated significant antihyperglycemic activity, suggesting their potential as therapeutic antidiabetic agents (Sravanthi et al., 2017).

5. Antibacterial and Antioxidant Activities

Synthesized derivatives containing pyrazole moieties, like the compound , have been studied for their antibacterial and antioxidant activities. These studies include compounds like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, showing moderate antibacterial and antioxidant activities (Lynda, 2021).

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHRFLNXWVCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.